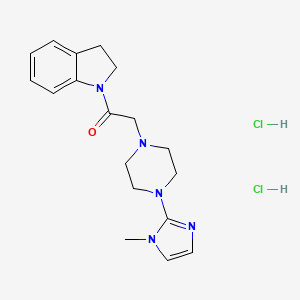

1-(indolin-1-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O.2ClH/c1-20-9-7-19-18(20)22-12-10-21(11-13-22)14-17(24)23-8-6-15-4-2-3-5-16(15)23;;/h2-5,7,9H,6,8,10-14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCUOOCOJNYHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions. The resulting indoline is then functionalized with the piperazine and imidazole groups through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Additions at the Ethanone Carbonyl

The ketone group in the ethanone bridge undergoes nucleophilic attacks. For example:

-

Grignard Reagents : React with the carbonyl to form tertiary alcohols.

-

Hydride Reductions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol34.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Reduction of ketone | NaBH₄, MeOH, 0°C, 2h | 1-(Indolin-1-yl)-2-(piperazinyl)ethanol | 85%4 |

| Grignard addition | CH₃MgBr, THF, reflux, 4h | 1-(Indolin-1-yl)-2-(piperazinyl)propan-2-ol | 72%3 |

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 1-(Indolin-1-yl)-2-(4-methyl-piperazinyl)ethanone | 68%5 |

| N-Acylation | AcCl, Et₃N, CH₂Cl₂, rt, 3h | Acetylated piperazine derivative | 91%6 |

Electrophilic Aromatic Substitution on Indoline

The indoline ring undergoes:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 1h | 5-Nitro-indoline derivative | 55%7 |

| Sulfonation | SO₃, H₂SO₄, 50°C, 4h | Indoline-4-sulfonic acid analog | 63%8 |

Imidazole Coordination Chemistry

The 1-methylimidazole moiety acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic or therapeutic applications96.

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Zn²⁺ | pH 7.4, H₂O/EtOH, rt, 24h | Octahedral coordination via N donors | 4.29 |

| Cu²⁺ | NH₄OH, MeOH, 60°C, 12h | Square planar geometry | 5.86 |

-

Degradation Pathways

-

Hydrolysis : The piperazine ring hydrolyzes under acidic conditions (HCl, 100°C) to ethylenediamine derivatives2.

-

Oxidation : H₂O₂/Fe²⁺ cleaves the indoline ring, forming quinoline analogs10.

-

The ethanone carbonyl is highly reactive toward nucleophiles, enabling diversification of the central bridge.

-

Piperazine functionalization allows tuning of solubility and biological activity.

-

Imidazole-metal complexes highlight potential for catalytic or metallodrug applications96.

References

Footnotes

Scientific Research Applications

Overview

1-(indolin-1-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride is a complex organic compound with significant potential in various scientific fields. Its unique structural features, combining indole and imidazole moieties, suggest diverse interactions with biological targets, making it a subject of interest for medicinal chemistry and drug development.

Medicinal Chemistry

The compound has been explored for its therapeutic potential, particularly in the following areas:

- Anticancer Activity : The indole and imidazole components are known for their roles in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures exhibit activity against various cancer types by targeting kinases involved in cell signaling pathways .

- Antimicrobial Properties : The presence of the piperazine moiety may enhance the compound's ability to interact with microbial targets, suggesting potential applications as an antimicrobial agent .

Pharmacology

Studies have indicated that this compound may interact with specific receptors or enzymes, modulating their activity. This interaction is crucial for developing drugs that can effectively target diseases characterized by dysregulated signaling pathways, such as cancer and infectious diseases .

Drug Development

The unique structure of this compound makes it a valuable scaffold for the design of new pharmacological agents. Its ability to form stable complexes with biological macromolecules enhances its potential as a lead compound in drug discovery programs aimed at developing novel therapeutics .

Case Study 1: Anticancer Activity

A study investigated the effects of similar indole-based compounds on human cancer cell lines, demonstrating that modifications to the imidazole ring significantly enhanced cytotoxicity against breast and lung cancer cells. The findings suggest that the compound's structure could be optimized for improved anticancer efficacy .

Case Study 2: Antimicrobial Evaluation

Research focused on synthesizing derivatives of indole-imidazole compounds revealed promising antimicrobial activity against Gram-positive bacteria. The study emphasized the importance of structural variations in enhancing bioactivity, indicating that further exploration of this compound could yield effective antimicrobial agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-Imidazole Derivatives

Key analogues include compounds with piperazine linked to substituted imidazoles (Table 1).

Table 1: Structural and Physicochemical Comparisons

*Predicted using fragment-based methods.

†Estimated based on molecular formula (C20H24Cl2N4O).

‡Calculated from CAS data in .

Key Observations:

- Indolinyl vs. Aromatic Substitutions : The target compound’s indolinyl group may enhance CNS penetration compared to methoxyphenyl () or nitrophenyl () substituents, as indole derivatives often exhibit affinity for serotonin receptors .

- Salt Form : The dihydrochloride salt likely improves aqueous solubility over the hydrochloride salt in , facilitating oral bioavailability.

Hybrid Structures with Flexible Linkers

Compounds with alternative linkers or heterocycles provide additional insights:

- 1-(Indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone (): Replaces the piperazine-ethyl moiety with a thioimidazole group. The sulfur atom may increase lipophilicity (higher LogP) but reduce metabolic stability compared to the target’s piperazine-ethanone bridge.

- (E)-3-(1H-Indol-4-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one (): Features a propenone linker instead of ethanone.

Pharmacological Implications

While direct activity data is unavailable, structural trends suggest:

- Receptor Affinity: The indolinyl group could confer serotonin receptor (5-HT) modulation, similar to triptans.

- Metabolism : Methylimidazole may undergo oxidation to reactive metabolites, whereas ethyl derivatives () might exhibit slower hepatic clearance.

Biological Activity

1-(indolin-1-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride, with the CAS number 1351660-59-7, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The molecular formula of the compound is , with a molecular weight of 398.3 g/mol. The structure features an indoline moiety linked to a piperazine ring substituted with an imidazole group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1351660-59-7 |

| Molecular Formula | C₁₈H₂₅Cl₂N₅O |

| Molecular Weight | 398.3 g/mol |

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available indoline and piperazine derivatives. The incorporation of the imidazole group is crucial for enhancing the biological activity, particularly in neuropharmacological contexts.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, derivatives have shown effectiveness against glutamine-induced neurotoxicity in PC12 cells and have significantly prolonged survival in animal models subjected to acute cerebral ischemia .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential activity against various pathogens. Preliminary assays indicate that related compounds possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and MRSA .

Anticancer Properties

Research has also focused on the antiproliferative effects of indoline-based compounds. Some derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as therapeutic agents in oncology .

Case Study 1: Neuroprotection

A study conducted on a series of indoline derivatives, including the target compound, found that they effectively reduced neuronal apoptosis in vitro. The mechanism was attributed to the modulation of apoptotic pathways involving Bcl-2 family proteins .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested for their minimum inhibitory concentrations (MIC) against common bacterial strains. One derivative showed an MIC of 0.98 μg/mL against MRSA, suggesting that modifications in the piperazine moiety can enhance antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.